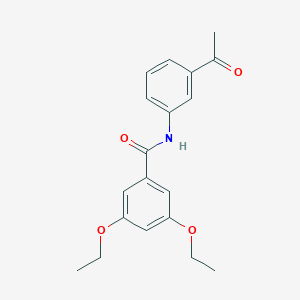
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as PBDX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PBDX is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is known to bind to proteins that contain a specific amino acid sequence, which is called the FKBP12-rapamycin-binding (FRB) domain. This binding inhibits the activity of the protein, leading to a downstream effect on various cellular processes. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to be a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and physiological effects:
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of the mTOR pathway, which makes it a useful tool for studying this pathway. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations as well. It has poor solubility in water, which may limit its use in some experiments. Additionally, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for the study of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One potential direction is the development of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide-based biosensors for the detection of specific molecules in biological samples. Another direction is the use of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a potential therapy for cancer and inflammatory diseases. Moreover, the study of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in vivo may provide further insights into its potential applications. Finally, the development of new synthesis methods for N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may improve its yield and purity, making it a more useful tool for scientific research.
Conclusion:
In conclusion, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has potential applications in scientific research. It has been found to be a useful tool in the study of protein-protein interactions, biosensors, and the detection of metal ions. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to have various biochemical and physiological effects, making it a potential candidate for cancer therapy, anti-inflammatory therapy, and neuroprotection. Although N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations, its potential applications make it an exciting compound for future research.
Synthesis Methods
There are several methods for synthesizing N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, but the most commonly used method involves the reaction of 2-(bromomethyl)pyridine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base. This method yields N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a white solid with a high yield and purity.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been widely used in scientific research due to its potential applications in various fields. It has been found to be a useful tool in the study of protein-protein interactions, particularly in the field of drug discovery. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been used in the development of biosensors, which can detect specific molecules in biological samples. Moreover, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-3-1-2-6-15-11)12-4-5-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,10H2 |
InChI Key |
FMZDCECHCQBGMY-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)
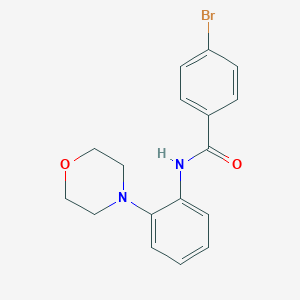
![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)
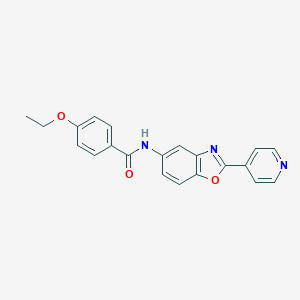
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
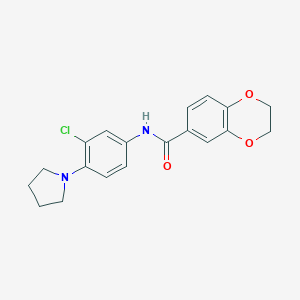
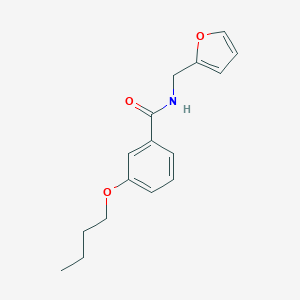
![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
